molecular formula C16H12Cl2N2O2 B5726643 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone

6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone

Cat. No. B5726643
M. Wt: 335.2 g/mol
InChI Key: CYMCGHURLDBWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone, also known as DMQX, is a synthetic compound that belongs to the quinazolinone family. DMQX has been widely studied for its effects on the nervous system, specifically its ability to block ionotropic glutamate receptors.

Mechanism of Action

6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone acts as a competitive antagonist of the AMPA receptor by binding to the receptor's glutamate binding site. This binding blocks the flow of ions through the receptor channel, which inhibits synaptic transmission. 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has a high affinity for the AMPA receptor, and its effects are reversible.
Biochemical and Physiological Effects:
6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. In animal studies, 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has been shown to decrease excitatory synaptic transmission in the hippocampus and cortex, which are regions of the brain involved in learning and memory. 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has also been shown to have anticonvulsant effects, and it has been investigated as a potential treatment for epilepsy. In addition, 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has been shown to have neuroprotective effects in animal models of ischemia and traumatic brain injury.

Advantages and Limitations for Lab Experiments

6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone is a highly potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for investigating the function of this receptor in various physiological and pathological conditions. However, 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has some limitations for lab experiments. For example, its effects on other ionotropic glutamate receptors and on synaptic plasticity are not well understood. In addition, 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has a short half-life in vivo, which can make it difficult to administer in animal studies.

Future Directions

There are many potential future directions for research on 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to investigate the role of this receptor in various diseases. Another area of interest is the investigation of the effects of 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone on other ionotropic glutamate receptors and on synaptic plasticity. Finally, 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has potential as a therapeutic agent for the treatment of epilepsy and other neurological disorders, and further research is needed to investigate its safety and efficacy in humans.

Synthesis Methods

6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone can be synthesized using a variety of methods. One common method involves the reaction of 4-methoxyphenylacetic acid with 6,8-dichloro-2-methyl-3-nitroquinazolin-4-one in the presence of a reducing agent such as sodium borohydride. This reaction produces 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone as a white crystalline solid with a high purity.

Scientific Research Applications

6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has been widely used in scientific research to study the function of ionotropic glutamate receptors, which are crucial for synaptic transmission in the nervous system. 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone is a potent and selective antagonist of the AMPA receptor subtype, which is responsible for fast synaptic transmission in the brain. By blocking the AMPA receptor, 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone can be used to investigate the role of this receptor in various physiological and pathological conditions.

properties

IUPAC Name

6,8-dichloro-3-(4-methoxyphenyl)-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c1-9-19-15-13(7-10(17)8-14(15)18)16(21)20(9)11-3-5-12(22-2)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMCGHURLDBWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dichloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one

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